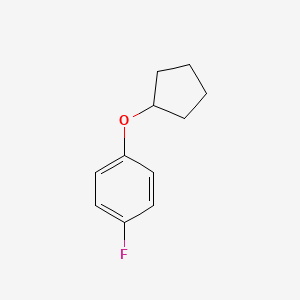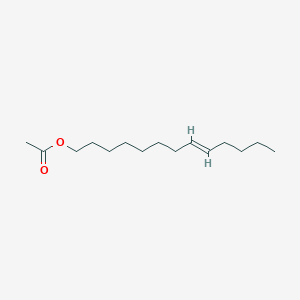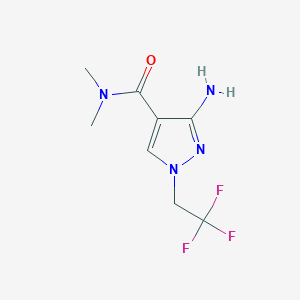
Methyl 4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate is an organic compound with a complex structure that includes a benzenesulfonyl group, a dimethylamino group, and a penta-2,4-dienoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate typically involves multi-step organic reactions. One common method includes the reaction of penta-2,4-dienoic acid with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonyl derivative. This intermediate is then reacted with dimethylamine and methyl iodide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonyl derivatives or dimethylamino derivatives.
Scientific Research Applications
Methyl 4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl penta-2,4-dienoate
- Benzenesulfonyl chloride
- Dimethylaminoethanol
Comparison
Methyl 4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Compared to Methyl penta-2,4-dienoate, it has enhanced reactivity due to the presence of the benzenesulfonyl and dimethylamino groups. Compared to Benzenesulfonyl chloride, it has additional functionality due to the penta-2,4-dienoate moiety. Compared to Dimethylaminoethanol, it has a more complex structure and potentially broader applications.
Properties
Molecular Formula |
C14H17NO4S |
|---|---|
Molecular Weight |
295.36 g/mol |
IUPAC Name |
methyl 4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate |
InChI |
InChI=1S/C14H17NO4S/c1-15(2)11-13(9-10-14(16)19-3)20(17,18)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI Key |
HECVEXYWIBUKDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C=CC(=O)OC)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11743607.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11743612.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methylbutyl)amine](/img/structure/B11743623.png)
![1-(2-fluoroethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743628.png)



![[(3-Nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine](/img/structure/B11743646.png)
![L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B11743653.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743661.png)
![4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11743666.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11743669.png)
![1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11743677.png)
